molecular formula C17H24FNO2 B3256787 4-(4-Fluoro-benzyl)-piperidine-1-carboxylic acid tert-butyl ester CAS No. 276872-81-2

4-(4-Fluoro-benzyl)-piperidine-1-carboxylic acid tert-butyl ester

Cat. No. B3256787
Key on ui cas rn: 276872-81-2
M. Wt: 293.4 g/mol
InChI Key: GHMYVSNELKFYHM-UHFFFAOYSA-N
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Patent
US06562978B1

Procedure details

1-tert-Butoxycarbonyl-4-(4-fluorobenzylidene)piperidine (47.0 g) was dissolved in methanol (450 ml). To the solution was added 10% palladium carbon (water content: 50%, 4.7 g), and the mixture was subjected to catalytic hydrogenation reaction for 5 hours. The catalyst was filtered off, and the filtrate was concentrated under reduced pressure to give 1-tert-butoxycarbonyl-4-(4-fluorobenzyl)piperidine (39.9 g).
Name
1-tert-Butoxycarbonyl-4-(4-fluorobenzylidene)piperidine
Quantity
47 g
Type
reactant
Reaction Step One
Quantity
450 mL
Type
solvent
Reaction Step One
Name
palladium carbon
Quantity
4.7 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6]([N:8]1[CH2:13][CH2:12][C:11](=[CH:14][C:15]2[CH:20]=[CH:19][C:18]([F:21])=[CH:17][CH:16]=2)[CH2:10][CH2:9]1)=[O:7])([CH3:4])([CH3:3])[CH3:2]>CO.[C].[Pd]>[C:1]([O:5][C:6]([N:8]1[CH2:13][CH2:12][CH:11]([CH2:14][C:15]2[CH:20]=[CH:19][C:18]([F:21])=[CH:17][CH:16]=2)[CH2:10][CH2:9]1)=[O:7])([CH3:4])([CH3:2])[CH3:3] |f:2.3|

Inputs

Step One
Name
1-tert-Butoxycarbonyl-4-(4-fluorobenzylidene)piperidine
Quantity
47 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CCC(CC1)=CC1=CC=C(C=C1)F
Name
Quantity
450 mL
Type
solvent
Smiles
CO
Step Two
Name
palladium carbon
Quantity
4.7 g
Type
catalyst
Smiles
[C].[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the mixture was subjected to catalytic hydrogenation reaction for 5 hours
Duration
5 h
FILTRATION
Type
FILTRATION
Details
The catalyst was filtered off
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)N1CCC(CC1)CC1=CC=C(C=C1)F
Measurements
Type Value Analysis
AMOUNT: MASS 39.9 g
YIELD: CALCULATEDPERCENTYIELD 84.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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